molecular formula C24H24N6O4S2 B143903 (6R,7S)-Benzhydryl 7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-YL)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate CAS No. 56610-72-1

(6R,7S)-Benzhydryl 7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-YL)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No. B143903
CAS RN: 56610-72-1
M. Wt: 524.6 g/mol
InChI Key: QGXKMJVEULWQSB-VWNXMTODSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of a bicyclic structure known for its relevance in the synthesis of beta-lactam antibiotics, which are crucial in the pharmaceutical industry for their antibacterial properties. The specific stereochemistry indicated by (6R,7S) suggests that the compound has a particular three-dimensional arrangement that is significant for its biological activity.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a p-nitrobenzyl derivative with a similar bicyclic structure was synthesized using rhodium(II)- or acid-catalyzed cyclization of an iodonium ylide. The iodonium ylide was prepared from a β-keto ester and [(diacetoxy)iodo]benzene, indicating a multi-step synthetic route that could potentially be adapted for the synthesis of the compound .

Another related compound, a (6R,7R)-7-benzamindo derivative, was synthesized starting from 6-APA through a series of reactions including acylation, oxidation, protection, rearrangement, chlorination, hydrolysis, cyclization, addition, elimination, and methoxylation. This synthesis achieved an overall yield of about 30%, suggesting that while the synthesis is complex, it is feasible .

Molecular Structure Analysis

The molecular structure of the compound includes a 5-thia-1-azabicyclo[4.2.0]oct-2-ene core, which is a sulfur-containing bicyclic structure that is a key feature in many beta-lactam antibiotics. The presence of a tetrazole group, which is a five-membered ring containing four nitrogen atoms, could imply potential for interaction with bacterial enzymes, thereby enhancing antibacterial activity.

Chemical Reactions Analysis

While the specific chemical reactions of the compound have not been detailed, the literature provides insights into the types of reactions that similar compounds undergo. These can include cyclization, which is a key step in forming the bicyclic structure, as well as various functional group transformations such as acylation, chlorination, and methoxylation . These reactions are crucial for modifying the compound to achieve the desired biological activity and pharmacokinetic properties.

Physical and Chemical Properties Analysis

Scientific Research Applications

Application in Antibacterial Activity

  • Summary of the Application : The compound is a semisynthetic 7a-methoxycephalosporin, known as CS-1170 . It has been studied for its antibacterial activity, particularly against gram-positive and gram-negative organisms .
  • Methods of Application or Experimental Procedures : The compound was synthesized by acylation of diphenylmethyl 78-amino-7a-methoxy-3-[[(1-methyl -IH-tetrazol-5-yl)thio] methyl]-3-cephem-4-carboxylate (V), which was prepared from the corresponding 7a-hydrogen compound (I) by a previously reported method . The diphenylmethyl protecting group was removed with trifluoroacetic acid .
  • Results or Outcomes Obtained : The compound showed interesting antibacterial activity when compared to cefoxitin and cephalothin . Among the synthesized 7,3-substituted-thioacetamido-7a-methoxycephalosporins, the title compound (CS-1170) was the most active derivative with more activity than cefoxitin .

Application in Antibacterial Activity

  • Summary of the Application : The compound is a semisynthetic 7a-methoxycephalosporin . It has been studied for its antibacterial activity, particularly against gram-positive and gram-negative organisms .
  • Methods of Application or Experimental Procedures : The compound was synthesized by acylation of diphenylmethyl 78-amino-7a-methoxy-3-[[(1-methyl -IH-tetrazol-5-yl)thio] methyl]-3-cephem-4-carboxylate (V), which was prepared from the corresponding 7a-hydrogen compound (I) by a previously reported method . The diphenylmethyl protecting group was removed with trifluoroacetic acid .
  • Results or Outcomes Obtained : The compound showed interesting antibacterial activity when compared to cefoxitin and cephalothin . Among the synthesized 7,3-substituted-thioacetamido-7a-methoxycephalosporins, the title compound (CS-1170) was the most active derivative with more activity than cefoxitin .

Application in Antibacterial Activity

  • Summary of the Application : The compound is a semisynthetic 7a-methoxycephalosporin . It has been studied for its antibacterial activity, particularly against gram-positive and gram-negative organisms .
  • Methods of Application or Experimental Procedures : The compound was synthesized by acylation of diphenylmethyl 78-amino-7a-methoxy-3-[[(1-methyl -IH-tetrazol-5-yl)thio] methyl]-3-cephem-4-carboxylate (V), which was prepared from the corresponding 7a-hydrogen compound (I) by a previously reported method . The diphenylmethyl protecting group was removed with trifluoroacetic acid .
  • Results or Outcomes Obtained : The compound showed interesting antibacterial activity when compared to cefoxitin and cephalothin . Among the synthesized 7,3-substituted-thioacetamido-7a-methoxycephalosporins, the title compound (CS-1170) was the most active derivative with more activity than cefoxitin .

properties

IUPAC Name

benzhydryl (6R,7S)-7-amino-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O4S2/c1-29-23(26-27-28-29)36-14-17-13-35-22-24(25,33-2)21(32)30(22)18(17)20(31)34-19(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,19,22H,13-14,25H2,1-2H3/t22-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXKMJVEULWQSB-VWNXMTODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(N)OC)SC2)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(N)OC)SC2)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50512224
Record name Diphenylmethyl (6R,7S)-7-amino-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6R,7S)-Benzhydryl 7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-YL)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

CAS RN

56610-72-1
Record name Diphenylmethyl 7β-amino-7α-methoxy-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-3-cephem-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56610-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Mac
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056610721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenylmethyl (6R,7S)-7-amino-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name diphenylmethyl (6R,7S)-7-amino-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.811
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-MAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SSG9SDN2A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.